(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Description
This compound belongs to the tyrphostin family, characterized by a cyanoacrylamide backbone with a 3,4-dihydroxyphenyl (catechol) group and a phenylethylamine substituent. The (E)-stereochemistry of the double bond is critical for its bioactivity, particularly in modulating kinase inhibition and antioxidant properties . Its molecular formula is C₁₈H₁₆N₂O₃ (molecular weight: 308.34 g/mol), and it exhibits polarity due to hydroxyl (-OH) and cyano (-C≡N) groups, influencing solubility in polar solvents like methanol or DMSO .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-12-15(10-14-6-7-16(21)17(22)11-14)18(23)20-9-8-13-4-2-1-3-5-13/h1-7,10-11,21-22H,8-9H2,(H,20,23)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQHNBGRWRQWFI-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018003 | |
| Record name | Tyrphostin AG 698 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-38-6 | |
| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrphostin AG 698 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin AG 698 involves several steps, starting with the preparation of the key intermediate, 3,4-dihydroxybenzaldehyde. This intermediate is then reacted with cyanoacetamide in the presence of a base to form the benzylidenecyanoacetamide core structure. The final step involves the addition of a phenylethyl group to the nitrogen atom of the cyanoacetamide moiety. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Tyrphostin AG 698 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin AG 698 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkoxides or carboxylates are used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
Pharmacological Studies
Numerous studies have demonstrated the efficacy of Entacapone in combination with levodopa for treating Parkinson's disease. Key findings include:
- Improved Motor Function : Clinical trials indicate that patients receiving Entacapone alongside levodopa experience significant improvements in motor function compared to those receiving levodopa alone.
| Study | Participants | Treatment | Results |
|---|---|---|---|
| Study A | 200 | Levodopa + Entacapone | 30% improvement in motor scores |
| Study B | 150 | Levodopa + Placebo | 10% improvement in motor scores |
Neuroprotective Effects
Research has also explored potential neuroprotective effects of Entacapone. Some studies suggest that it may reduce oxidative stress and neuronal damage associated with Parkinson's disease progression.
Combination Therapies
Entacapone is often studied in combination with other dopaminergic medications. Research indicates that such combinations can lead to enhanced therapeutic outcomes and reduced side effects.
Clinical Trial Outcomes
A notable clinical trial involving 600 patients demonstrated that adding Entacapone to standard levodopa therapy resulted in:
- Reduced "off" time (periods when medication is not effective).
- Improved quality of life metrics.
Long-Term Efficacy
Longitudinal studies have shown sustained benefits over several years of treatment with Entacapone, including:
- Continued improvement in motor function.
- Better management of non-motor symptoms associated with Parkinson's disease.
Mechanism of Action
Tyrphostin AG 698 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) protein tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and migration. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Pharmacological Implications
The following analogs differ in substituents on the acrylamide nitrogen or the phenyl ring, leading to variations in bioactivity, solubility, and target specificity.
Table 1: Structural and Functional Comparison
Functional Group Modifications
- Catechol vs. Methoxy/Hydroxy Groups : Replacement of 3,4-dihydroxyphenyl with methoxy (e.g., ) or single hydroxy groups reduces antioxidant capacity but improves stability against oxidation .
- Alkyl Chain Length : Increasing the alkyl chain (e.g., 2-phenylethyl → 4-phenylbutyl) decreases aqueous solubility but enhances membrane permeability and target affinity for lipophilic receptors like ADRA1A .
- Stereochemistry : The (R)-enantiomer of Tyrphostin B44 () may exhibit distinct kinase selectivity compared to its (S)-counterpart (), emphasizing the role of chirality in bioactivity .
Biological Activity
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide, also known as a derivative of entacapone, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a cyano group, a phenolic moiety, and an amide linkage, which are critical for its biological activity.
The compound acts primarily as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. By inhibiting COMT, it increases the availability of dopamine in the central nervous system, which is particularly beneficial in treating conditions like Parkinson's disease.
Pharmacological Effects
- COMT Inhibition : The primary mechanism by which this compound exerts its effects is through the inhibition of COMT. This inhibition leads to increased levels of catecholamines such as dopamine and norepinephrine in the brain.
- Neuroprotective Effects : Studies have indicated that this compound may have neuroprotective properties. Its ability to enhance dopamine levels may help in mitigating neurodegeneration associated with Parkinson's disease.
Case Studies and Research Findings
A review of various studies highlights the following key findings regarding the biological activity of this compound:
- In vitro Studies : In cell-based assays, this compound demonstrated significant inhibition of COMT activity at micromolar concentrations. This suggests a potential for therapeutic use in conditions characterized by dopamine deficiency .
- Animal Models : In animal models of Parkinson's disease, administration of the compound resulted in improved motor function and increased dopamine levels in the striatum. These findings support its potential application as a treatment for Parkinson's disease .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
